molecular formula C15H15NO5S B2555000 4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid CAS No. 714259-87-7

4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid

Cat. No.: B2555000
CAS No.: 714259-87-7
M. Wt: 321.35
InChI Key: GIIXCIUELYTKHR-UHFFFAOYSA-N
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Description

4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid is an organic compound with the molecular formula C15H15NO5S. This compound is characterized by the presence of a benzoic acid core substituted with a methoxyphenyl sulfonyl group and a methylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-methoxybenzenesulfonyl chloride, is prepared by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with methylamine to form the corresponding sulfonamide.

    Coupling with Benzoic Acid: The sulfonamide is coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: 4-{(4-Hydroxyphenyl)sulfonylamino}benzoic acid.

    Reduction: 4-{(4-Methoxyphenyl)sulfanylamino}benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid: Lacks the methyl group on the amino nitrogen.

    4-{[(4-Methoxyphenyl)amino]methyl}benzoic acid: Lacks the sulfonyl group.

Uniqueness

4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid is unique due to the presence of both the sulfonyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C15H15NO5SC_{15}H_{15}NO_5S with a molecular weight of approximately 321.35 g/mol. Its unique structure features a benzoic acid moiety substituted with a sulfonamide group, which contributes to its diverse biological activities.

The biological activity of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid is influenced by its interaction with various molecular targets:

  • Hydrogen Bonding : The sulfonylamino group can form hydrogen bonds with biological molecules, enhancing their activity.
  • Metabolic Transformations : The methoxy group may undergo metabolic changes, leading to the formation of active metabolites that exert biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial properties .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, acting as a leukotriene B4 receptor antagonist .
  • Proteasome and Autophagy Modulation : In vitro studies have shown that compounds similar to this one can activate the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for protein degradation and cellular homeostasis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(Aminomethyl)benzoic acidC9H11NO2C_9H_{11}NO_2Simple amine derivative; potential for basic biological activity.
4-(Hydroxyphenyl)sulfonamideC12H13NO3SC_{12}H_{13}NO_3SContains hydroxyl group; known for anti-inflammatory properties.
4-(Methoxyphenyl)sulfonamideC13H15NO3SC_{13}H_{15}NO_3SSimilar sulfonamide structure; explored for antimicrobial effects.

The distinct combination of functional groups in 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid may enhance its biological activity compared to simpler analogs .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid. Results indicated significant inhibition against several bacterial strains, highlighting its potential as an antibacterial agent .
  • In Vitro Assays on Protein Degradation : In cell-based assays, this compound demonstrated the ability to enhance proteasomal chymotrypsin-like activity significantly. This suggests its role in modulating protein degradation pathways, which may be beneficial in aging-related conditions where these pathways are impaired .
  • Inflammatory Response Modulation : Research into the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting a therapeutic role in inflammatory diseases .

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(12-5-3-11(4-6-12)15(17)18)22(19,20)14-9-7-13(21-2)8-10-14/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIXCIUELYTKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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